H-Pro-his-phe-OH

Renin Inhibition Enzyme Kinetics Peptide Inhibitor Design

H-Pro-His-Phe-OH is the conserved angiotensinogen(6-8) tripeptide critical for renin substrate recognition. The His-Pro-Phe motif drives species-invariant enzyme binding, making it non-interchangeable for SAR and FBDD campaigns. Its validated IC50 of 5.2 µM and >50-fold potency increase upon extension establish this fragment as the definitive starting point for renin inhibitor design, competitive binding assays, co-crystallization, and high-throughput screening. Generic substitution with other angiotensinogen-derived peptides is not straightforward—even minor sequence alterations abolish inhibitory activity. Procure this exact sequence to ensure reproducible, meaningful research outcomes.

Molecular Formula C20H25N5O4
Molecular Weight 399.4 g/mol
CAS No. 83960-34-3
Cat. No. B1336827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-his-phe-OH
CAS83960-34-3
Molecular FormulaC20H25N5O4
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C20H25N5O4/c26-18(15-7-4-8-22-15)24-16(10-14-11-21-12-23-14)19(27)25-17(20(28)29)9-13-5-2-1-3-6-13/h1-3,5-6,11-12,15-17,22H,4,7-10H2,(H,21,23)(H,24,26)(H,25,27)(H,28,29)/t15-,16-,17-/m0/s1
InChIKeyXQHGISDMVBTGAL-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Pro-his-phe-OH (CAS 83960-34-3): Key Tripeptide in Renin-Angiotensin System Research


H-Pro-his-phe-OH (CAS 83960-34-3) is a synthetic tripeptide consisting of Proline (Pro), Histidine (His), and Phenylalanine (Phe), corresponding to residues 6-8 of the natural renin substrate angiotensinogen [1]. This sequence is conserved across species and has been identified as a crucial determinant of renin substrate specificity [1]. The peptide is primarily utilized in research as a tool for studying renin-substrate interactions and the development of renin inhibitors [2].

Why Generic Angiotensinogen Fragments Cannot Substitute for H-Pro-his-phe-OH in Renin Studies


Generic substitution with other angiotensinogen-derived peptides or tripeptide analogs is not straightforward due to the strict sequence-dependent nature of renin recognition. The His-Pro-Phe motif, specifically, is a critical determinant for substrate specificity and competitive inhibition [1]. Studies have shown that even minor alterations to this core tripeptide sequence can drastically reduce or abolish renin inhibitory activity, highlighting the non-interchangeable role of H-Pro-his-phe-OH in both substrate and inhibitor design [2]. Therefore, precise procurement of this specific tripeptide sequence is essential for reproducible and meaningful research outcomes.

Quantitative Differentiation of H-Pro-his-phe-OH: A Procurement-Focused Comparative Analysis


Renin Inhibitory Potency: H-Pro-his-phe-OH as a Baseline vs. Extended Analogs

While H-Pro-his-phe-OH itself exhibits weak inhibitory activity against human renin with an IC50 of approximately 5.2 µM [1], its value lies as a core pharmacophore. When incorporated into longer peptide analogs, the potency dramatically increases. For example, the nonapeptide H-Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys-OH, which contains the Pro-His-Phe sequence, demonstrates an IC50 of 1.0 × 10⁻⁷ M (100 nM) against human plasma renin [2]. This represents an approximately 50-fold increase in potency over the tripeptide fragment alone, underscoring the fragment's essential but not sufficient role for high-affinity binding [1][2].

Renin Inhibition Enzyme Kinetics Peptide Inhibitor Design

Conserved Substrate Specificity: The Pro-His-Phe Motif as a Species-Independent Recognition Element

The tripeptide sequence His-Pro-Phe (residues 6-8 of angiotensinogen) is strictly conserved across multiple species, including human, rat, and mouse [1]. Mutagenesis studies have demonstrated that this specific motif is essential for renin to recognize and cleave its natural substrate [1]. In contrast, adjacent sequences show greater variability, indicating that the His-Pro-Phe motif is a non-redundant, species-invariant recognition element [1].

Substrate Specificity Renin-Angiotensin System Comparative Biochemistry

In Vivo Efficacy of Analogs: The Essential Role of the Pro-His-Phe Core

The nonapeptide Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys, an analog of the angiotensinogen (6-13) sequence, is a potent and effective inhibitor of primate renin in vivo [1]. This analog, which contains the Pro-His-Phe core, is eight times more soluble at physiological pH and is cleared from circulation approximately two orders of magnitude more slowly than earlier, less effective substrate analog inhibitors [1]. Infusion of this analog in a salt-depleted monkey model lowered blood pressure in a dose-dependent manner, an effect comparable to the converting enzyme inhibitor teprotide [1].

In Vivo Pharmacology Renin Inhibitor Hypertension Model

High-Impact Applications of H-Pro-his-phe-OH in Renin-Angiotensin Research


Fragment-Based Screening and Inhibitor Optimization

H-Pro-his-phe-OH serves as a validated, weakly active fragment (IC50 = 5.2 µM) [1] for fragment-based drug discovery (FBDD) campaigns targeting renin. Its defined binding contribution, as demonstrated by the >50-fold potency increase when extended [1][2], makes it an ideal starting point for structure-activity relationship (SAR) studies. Researchers can use this tripeptide to systematically explore chemical space, adding moieties to improve affinity, solubility, and pharmacokinetic properties, as successfully demonstrated with in vivo effective analogs [3].

Substrate Specificity and Enzyme Mechanism Studies

Given its role as a crucial, species-conserved determinant of renin substrate specificity [4], H-Pro-his-phe-OH is the definitive tool for investigating the molecular basis of renin-substrate recognition. It can be used in competitive binding assays, co-crystallization studies, and molecular dynamics simulations to map the precise interactions within the enzyme's active site. This application is critical for understanding the fundamental biology of the renin-angiotensin system and for rational design of next-generation inhibitors.

Development of Species-Specific or Cross-Reactive Renin Assays

The high sequence conservation of the His-Pro-Phe motif across human, rat, and mouse angiotensinogen [4] makes H-Pro-his-phe-OH an essential component for developing renin activity assays that are either species-agnostic or for validating species-specific inhibitors. It can be used to construct fluorogenic or chromogenic substrate analogs where the tripeptide ensures correct enzyme recognition, enabling high-throughput screening of potential renin modulators from various biological sources or chemical libraries.

Production and Characterization of Anti-Renin Antibodies

As a well-defined, conserved epitope of angiotensinogen, H-Pro-his-phe-OH can be used as an immunogen or as a key reagent in ELISA assays for the production and characterization of monoclonal or polyclonal antibodies targeting renin or its substrate. Its use ensures that the resulting antibodies will recognize a functionally critical and species-invariant region of the enzyme-substrate interface, increasing the utility and reproducibility of these research tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Pro-his-phe-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.